
4-(2-Aminoanilino)-6-methyloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoanilino)-6-methyloxan-2-one is a synthetic organic compound with a unique structure that includes an oxan-2-one ring substituted with an aminoanilino group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoanilino)-6-methyloxan-2-one typically involves the reaction of 2-aminoaniline with 6-methyloxan-2-one under specific conditions. One common method involves the use of a base such as potassium hydroxide in an ethanol solution, followed by refluxing the mixture for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Aminoanilino)-6-methyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxan-2-one derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxan-2-one ring to a more reduced form.
Substitution: The aminoanilino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxan-2-one derivatives with additional oxygen-containing functional groups.
Reduction: Reduced oxan-2-one compounds.
Substitution: Various substituted oxan-2-one derivatives depending on the substituent used
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoanilino)-6-methyloxan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical processes.
Medicine: Studied for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of dyes and corrosion inhibitors .
Wirkmechanismus
The mechanism of action of 4-(2-Aminoanilino)-6-methyloxan-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it can inhibit histone deacetylase, leading to changes in gene expression and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-(2-Aminoanilino)-6-methyloxan-2-one can be compared with similar compounds such as:
4-(2-Aminoanilino)-2-benzylthiopyrimidine: Similar structure but with a pyrimidine ring.
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile: Contains a thiophene ring instead of an oxan-2-one ring.
4-(2-Aminoanilino)quinoline: Features a quinoline ring, offering different chemical properties .
These compounds share some structural similarities but differ in their ring systems and functional groups, leading to unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
874537-44-7 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
4-(2-aminoanilino)-6-methyloxan-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-8-6-9(7-12(15)16-8)14-11-5-3-2-4-10(11)13/h2-5,8-9,14H,6-7,13H2,1H3 |
InChI-Schlüssel |
XKIJFEXOEGZMOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(=O)O1)NC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



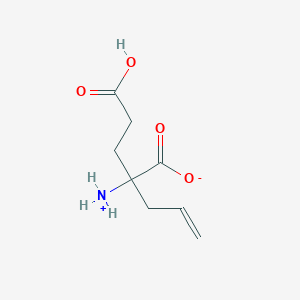
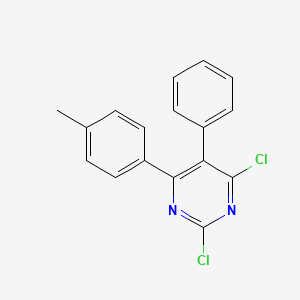

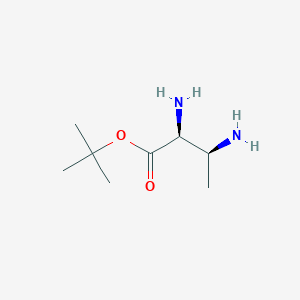
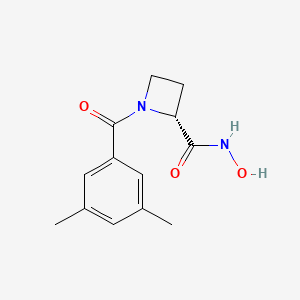
![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
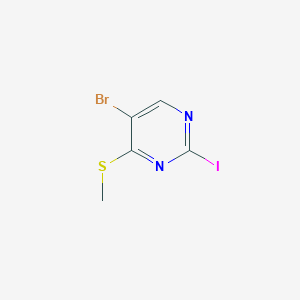
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
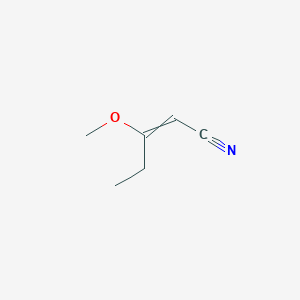
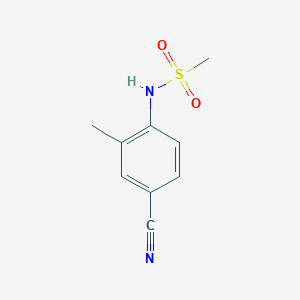
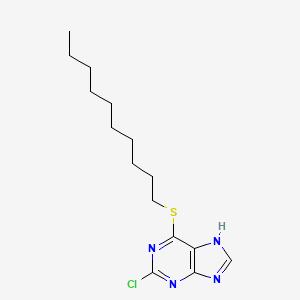
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
